molecular formula C8H4F3N3O2 B2839527 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid CAS No. 2092858-23-4

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

Cat. No.: B2839527
CAS No.: 2092858-23-4
M. Wt: 231.134
InChI Key: RULQOXAVWZPTFI-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a compound that belongs to the class of 1,2,4-triazoles . Triazoles, especially those substituted with trifluoromethyl groups, have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . The occurrence of a trifluoromethyl group can significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .


Synthesis Analysis

A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed . This method employs readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as starting materials . The multi-component reaction features a broad substrate scope, high efficiency, and scalability, providing a facile and straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds in moderate to good yields .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The synthesis of this compound involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . This reaction features a broad substrate scope, high efficiency, and scalability .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Metal-Free Synthesis of Biologically Important Compounds

The synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines from related precursors has been facilitated by metal-free methodologies. For instance, the intramolecular annulation technique mediated by phenyliodine bis(trifluoroacetate) allows for the efficient construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through oxidative N-N bond formation, offering advantages such as short reaction times and high yields (Zisheng Zheng et al., 2014).

Microwave-Assisted Protocol for Triazolopyridines Synthesis

A microwave-assisted protocol has been developed for the synthesis of mono- and bis-[1,2,4]triazolo[1,5-a]pyridines utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. This approach is notable for its efficiency, environmental friendliness, and the use of a wide variety of carboxylic acids, leading to high yield rates and a broad applicability in creating derivatives (H. M. Ibrahim et al., 2020).

Structural Analysis and Hydrogen Bonding

The crystal structure analysis of certain derivatives, such as 5-(trifluoromethyl)picolinic acid monohydrate, reveals complex water-bridged hydrogen-bonding networks. These studies provide insights into the molecular arrangements and intermolecular interactions that could influence the compound's reactivity and stability (N. Ye & J. Tanski, 2020).

Energetic Material Synthesis

In the development of energetic materials, the synthesis of trifluoromethyl-containing triazole-triazine compounds, such as TFX, demonstrates significant potential. These compounds exhibit excellent thermal stability, moderate energetic performance, and insensitivity to mechanical stimulation, making them suitable candidates for heat-resistant energetic materials (Zhengfeng Yan et al., 2021).

Synthesis of Novel Fluorescent Amino Acids

The development of new fluorescent amino acids with a triazolopyridine core highlights the compound's versatility in creating diacid sensors. These amino acid derivatives showcase intense emission properties, serving as effective tools in sensing the distance between carboxylic acids in linear molecules (Leonardo Chiassai et al., 2018).

Future Directions

Considering its broad-spectrum pharmaceutical activity, the method for synthesizing 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .

Properties

IUPAC Name

3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)7-13-12-5-3-4(6(15)16)1-2-14(5)7/h1-3H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULQOXAVWZPTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)(F)F)C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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